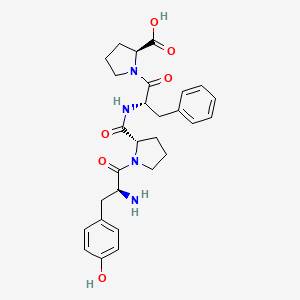

Tyrosyl-prolyl-phenylalanyl-proline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGNJQAPLOBXDM-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225142 | |

| Record name | beta-Casomorphin 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74171-19-0 | |

| Record name | beta-Casomorphin 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074171190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Casomorphin 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis and Production of Tyrosyl Prolyl Phenylalanyl Proline

Solid-Phase Peptide Synthesis (SPPS) Techniques for Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide synthesis. ucla.edupeptide.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. acs.orglifetein.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps, eliminating the need for crystallization of intermediates. acs.orgchempep.com

The general cycle of SPPS involves:

Anchoring: The C-terminal amino acid (in this case, proline) is attached to the resin. chempep.com

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. chempep.com

Coupling: The next N-protected amino acid is activated and coupled to the free amine of the preceding residue. chempep.com

Washing: Excess reagents and byproducts are washed away. chempep.com This cycle is repeated until the desired tetrapeptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and deprotected. lifetein.com

Fmoc/tBu Chemistry in Tetrapeptide Synthesis

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used and popular method in SPPS. lifetein.comseplite.com It is considered an orthogonal protection scheme, meaning the protecting groups are removed under different conditions. peptide.com

Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. seplite.comcsic.es This group is typically removed using a solution of a secondary amine, such as 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comscielo.org.mx

Side-Chain Protection: The side chains of reactive amino acids (like the hydroxyl group of Tyrosine) are protected by acid-labile groups, most commonly the tert-butyl (tBu) group. seplite.comcsic.es

Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished in a single step using a strong acid, typically trifluoroacetic acid (TFA). csic.espeptide.com

The Fmoc/tBu strategy offers the advantage of milder deprotection conditions for the Nα-amino group, avoiding the repeated use of strong acids required in other methods. lifetein.com This makes it suitable for the synthesis of a wide range of peptides, including those sensitive to acid. peptide.com

| Step | Reagent/Condition | Purpose |

| Fmoc Deprotection | 20-50% Piperidine in DMF | Removal of the Nα-Fmoc protecting group. lifetein.comscielo.org.mx |

| Amino Acid Coupling | Activated Fmoc-amino acid, Coupling reagents (e.g., DIC/HOAt) | Formation of the peptide bond. nih.gov |

| Final Cleavage | Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. csic.espeptide.com |

Boc/Bzl Chemistry Approaches

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical method of SPPS. seplite.com While not a true orthogonal protection scheme because both protecting groups are acid-labile, it relies on differential acid lability. peptide.com

Nα-Protection: The α-amino group is protected by the Boc group, which is removed with a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM). peptide.comseplite.comchempep.com

Side-Chain Protection: Side chains are protected by more stable benzyl-based (Bzl) groups, which require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for removal. peptide.com

Neutralization: After Boc deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized to the free amine before the next coupling step, typically with a base like diisopropylethylamine (DIEA). peptide.com

Boc/Bzl chemistry can be advantageous for synthesizing long or difficult peptide sequences. peptide.com

| Step | Reagent/Condition | Purpose |

| Boc Deprotection | 50% TFA in DCM | Removal of the Nα-Boc protecting group. chempep.com |

| Neutralization | DIEA in DCM | Conversion of the TFA salt to a free amine. peptide.com |

| Amino Acid Coupling | Activated Boc-amino acid, Coupling reagents (e.g., DCC) | Formation of the peptide bond. seplite.com |

| Final Cleavage | Anhydrous HF or TFMSA | Cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.com |

Microwave-Assisted Solid-Phase Synthesis Applications

Microwave-assisted solid-phase synthesis has emerged as a valuable tool for accelerating peptide synthesis. nih.govnih.gov The application of microwave energy can significantly reduce the time required for both the coupling and deprotection steps. nih.govrsc.org For instance, amino acid couplings can often be completed in as little as 5 minutes, and Fmoc deprotection can be reduced to 3 minutes with microwave irradiation. nih.gov This rapid and precise heating can also improve the purity of the crude peptide product, especially for sequences prone to aggregation. rsc.orgluxembourg-bio.com

Solution-Phase Peptide Synthesis (LPPS) Strategies

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical approach where all reactions are carried out in a homogeneous solution. nih.govweihuasw.com Unlike SPPS, intermediates at each step can be purified and characterized, which can ensure higher purity of the final product. chempep.com However, this method is generally more time-consuming and labor-intensive due to the required purification of each intermediate. weihuasw.com It is often more suitable for large-scale synthesis of peptides. chempep.com

Fragment Condensation Methods

Fragment condensation is a key strategy within LPPS, particularly for the synthesis of longer peptides. chempep.comspringernature.com This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. chempep.com For a tetrapeptide like Tyrosyl-prolyl-phenylalanyl-proline, this could involve synthesizing two dipeptide fragments (e.g., Tyr-Pro and Phe-Pro) and then coupling them. A successful fragment condensation strategy requires careful selection of the coupling point to minimize the risk of racemization. nih.gov

Purification and Isolation Methodologies for Synthetic this compound

Following the cleavage of this compound from the solid support and the removal of protecting groups, the resulting crude product is a heterogeneous mixture. Achieving a high degree of purity, often exceeding 95%, necessitates robust purification strategies. The most prominent and effective of these are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE) Chromatography, and strategies involving counterion exchange.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the cornerstone for the purification of synthetic peptides like this compound. nih.govharvardapparatus.com This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile. nih.gov

The purification process begins with the dissolution of the crude peptide in a suitable solvent, often the initial mobile phase, and injection onto the RP-HPLC column. A gradient of increasing organic solvent concentration is then applied. This causes the components of the mixture to elute from the column at different times based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. The peptide this compound, with its constituent aromatic (Tyrosine, Phenylalanine) and heterocyclic (Proline) residues, possesses a significant degree of hydrophobicity, allowing for effective separation from more hydrophilic or extremely hydrophobic impurities.

The eluting peptide is monitored by UV absorbance, typically at wavelengths of 214 nm and 280 nm, corresponding to the peptide bonds and the aromatic side chains of Tyrosine and Phenylalanine, respectively. Fractions containing the purified peptide are collected, and their purity is assessed by analytical RP-HPLC. Multiple preparative runs may be necessary to process the entire batch of crude peptide, after which the purified fractions are pooled and lyophilized to obtain the final product as a dry powder. researchgate.net

Table 1: Typical Parameters for Preparative RP-HPLC Purification of this compound Analogs

| Parameter | Description |

| Column | C18 or C8 silica-based, 5-10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B concentration |

| Flow Rate | Dependent on column diameter, typically 10-50 mL/min for preparative scale |

| Detection | UV at 214 nm and 280 nm |

| Sample Preparation | Crude peptide dissolved in Mobile Phase A or a minimal amount of a strong solvent like Dimethylformamide (DMF) |

This table presents generalized parameters for the purification of tetrapeptides similar to this compound. Optimal conditions may vary based on the specific crude mixture.

Solid-Phase Extraction (SPE) is another valuable chromatographic technique that can be employed for the purification of this compound, particularly for sample pre-concentration, desalting, or as a preliminary purification step before RP-HPLC. murdoch.edu.aumdpi.com SPE operates on the same principles of differential partitioning between a solid phase and a liquid phase as HPLC, but it is typically performed with disposable cartridges and at lower pressures. youtube.com

For the purification of a tetrapeptide like this compound, a reversed-phase SPE cartridge (e.g., C18) would be utilized. The process involves four main steps:

Conditioning: The sorbent bed is activated with an organic solvent (e.g., methanol (B129727) or acetonitrile).

Equilibration: The sorbent is prepared for sample loading by washing with the initial loading solvent, usually aqueous.

Loading: The crude peptide solution is passed through the cartridge. The peptide and hydrophobic impurities bind to the sorbent.

Washing and Elution: The cartridge is washed with a weak solvent to remove hydrophilic impurities and salts. The purified peptide is then eluted with a stronger solvent, typically a higher concentration of organic solvent.

SPE is particularly useful for removing the bulk of impurities and for concentrating the peptide from a dilute solution, thereby improving the efficiency and resolution of a subsequent preparative RP-HPLC step. murdoch.edu.au

Table 2: General Protocol for SPE Purification of this compound

| Step | Solvent | Purpose |

| Conditioning | Acetonitrile or Methanol | To wet and activate the C18 sorbent. |

| Equilibration | Water or 0.1% TFA in Water | To prepare the sorbent for aqueous sample loading. |

| Loading | Crude peptide dissolved in aqueous buffer | To bind the peptide and hydrophobic impurities to the sorbent. |

| Washing | Low concentration of Acetonitrile in Water (e.g., 5-10%) | To remove salts and very polar impurities. |

| Elution | Higher concentration of Acetonitrile in Water (e.g., 50-80%) | To elute the peptide of interest. |

This table outlines a general procedure. The optimal solvent concentrations for washing and elution must be determined empirically.

Synthetic peptides obtained after RP-HPLC purification are typically isolated as trifluoroacetate (TFA) salts, as TFA is commonly used as an ion-pairing agent in the mobile phase. nih.gov For certain biological applications, the presence of TFA can be undesirable. Therefore, a counterion exchange step is often necessary to replace the trifluoroacetate anion with a more biocompatible one, such as acetate (B1210297) or chloride. mdpi.comresearchgate.net

This exchange can be achieved using several methods. One common approach involves re-purification by RP-HPLC using a mobile phase containing the desired counterion, for example, acetic acid or hydrochloric acid, instead of TFA. google.com However, this can lead to broader peaks and poorer separation.

A more direct method is to perform the counterion exchange using SPE. mdpi.com After binding the peptide-TFA salt to the SPE cartridge, the column is washed extensively with a solution containing the new counterion (e.g., ammonium (B1175870) acetate or a dilute acid solution of the desired counterion). This displaces the trifluoroacetate ions, and the peptide can then be eluted with its new counterion. A recently developed methodology allows for the simultaneous purification and counterion exchange of peptides in a single step using RP-SPE. mdpi.comresearchgate.net

Table 3: Summary of Counterion Exchange Strategies

| Method | Description | Advantages | Disadvantages |

| RP-HPLC with Alternative Acid | The purified peptide is re-injected onto an RP-HPLC column using a mobile phase containing the desired counterion (e.g., acetic acid). | Provides a highly purified product with the desired counterion. | Can result in reduced chromatographic resolution; may require multiple runs. |

| Ion-Exchange Chromatography | The peptide is passed through a dedicated ion-exchange column to replace the counterion. | Highly effective for counterion exchange. | Adds an additional, separate purification step to the workflow. |

| Solid-Phase Extraction (SPE) | The peptide is bound to an SPE cartridge, washed with a solution of the new counterion, and then eluted. mdpi.com | A relatively simple and rapid method for counterion exchange. mdpi.com | May not be as efficient as a full chromatographic separation for removing all of the original counterion. |

| Lyophilization with Acid | Repeatedly dissolving the peptide in a dilute solution of the desired acid (e.g., HCl) and lyophilizing. | Simple procedure not requiring chromatography. | May require multiple cycles for complete exchange and risks peptide degradation. |

Advanced Analytical Characterization of Tyrosyl Prolyl Phenylalanyl Proline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to understanding the structural arrangement of Tyrosyl-prolyl-phenylalanyl-proline. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information on the peptide's conformation, secondary structure, and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of atomic nuclei (¹H, ¹³C, ¹⁵N), a detailed picture of the peptide's conformational landscape can be constructed.

Temperature-Dependent NMR Studies of Tetrapeptide Conformations

Varying the temperature during NMR experiments provides critical insights into the conformational stability and dynamics of peptides. Temperature-dependent NMR studies are particularly useful for identifying hydrogen bonds and probing the energetics of conformational exchange processes, such as the cis-trans isomerization of prolyl bonds. frontiersin.orgnih.gov

The chemical shift of amide protons (NH) involved in intramolecular hydrogen bonds typically shows a smaller change with temperature compared to those exposed to the solvent. By plotting the amide proton chemical shifts as a function of temperature, one can distinguish between solvent-shielded and solvent-exposed protons. This information is crucial for defining secondary structures like β-turns, which are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue (a 4→1 hydrogen bond). For example, studies on tetrapeptides with a proline at the second position have used the temperature coefficient of the fourth residue's amide proton to confirm a type I β-turn structure. capes.gov.br

Furthermore, temperature-dependent NMR can be used to study the thermodynamics of conformational equilibria. For cyclic peptides, increasing the temperature can shift the equilibrium between different forms, which can be monitored by changes in the NMR or CD spectra. nih.gov For linear peptides like this compound, analyzing the NMR line shapes at different temperatures can provide thermodynamic parameters (ΔG, ΔH, ΔS) for processes like prolyl isomerization. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for estimating the secondary structure content of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (180-260 nm), and its regular, repeating arrangement in secondary structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra. springernature.com

For a short peptide like this compound, the likely secondary structures are β-turns or a random coil (disordered) conformation. The presence of two proline residues, which are known as "helix breakers" but are common in turns, makes a β-turn a highly probable structural motif.

α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm.

β-Turn: Different types of turns have distinct spectra. For instance, a type I β-turn often exhibits a weak negative band around 225-230 nm, a strong positive band near 205 nm, and a negative band below 190 nm.

Random Coil: Typically displays a strong negative band near 200 nm. nih.gov

By measuring the CD spectrum of this compound and comparing it to these reference spectra, the predominant secondary structure can be determined. Furthermore, CD can be used to monitor conformational changes induced by variations in temperature, pH, or solvent composition. youtube.com

Interactive Table 1: Characteristic Far-UV CD Maxima for Peptide Secondary Structures This table provides typical wavelength maxima (λ_max) for common secondary structures. The exact positions and intensities can vary.

| Secondary Structure | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| α-Helix | ~222 (negative) | ~208 (negative) | ~192 (positive) |

| β-Sheet | ~218 (negative) | ~195 (positive) | N/A |

| Random Coil | ~198 (negative) | N/A | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It provides a molecular "fingerprint" and is highly sensitive to the local chemical environment and conformation, particularly hydrogen bonding. nih.gov For peptides, the most informative region is the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. anu.edu.au The frequency of the amide I band is a sensitive indicator of secondary structure.

α-Helices: ~1650–1658 cm⁻¹

β-Sheets: ~1620–1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.

β-Turns: ~1660–1685 cm⁻¹

Random Coil: ~1640–1648 cm⁻¹

In addition to the amide I band, the FTIR spectrum of this compound would feature characteristic vibrations from the amino acid side chains. The aromatic rings of tyrosine and phenylalanine give rise to C-C stretching vibrations within the ring, typically around 1600 cm⁻¹, 1515 cm⁻¹ (for tyrosine), and 1495 cm⁻¹. The proline ring has specific CH₂ bending and wagging vibrations. nih.gov A detailed vibrational analysis, often aided by quantum mechanical calculations, can help assign these bands and provide a comprehensive picture of the peptide's structure. nih.gov

Mass Spectrometry (MS) for Identity and Purity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for verifying the molecular weight of a synthesized peptide, thus confirming its identity and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally fragile biomolecules like peptides. youtube.com In ESI-MS, the peptide is dissolved in a suitable solvent, and a high voltage is applied to a capillary needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺. Depending on the solution pH and the presence of basic sites (the N-terminus and the histidine residue, if present), multiply charged ions like [M+2H]²⁺ could also be observed. The high accuracy of modern mass spectrometers allows the experimental molecular weight to be compared with the theoretical value, confirming the peptide's identity. ESI-MS is also highly effective for detecting impurities, which would appear as additional signals in the spectrum. Studies have shown that peptides can be effectively detected and characterized using ESI-MS, making it a reliable method for quality control. nih.govnih.gov

Interactive Table 2: Theoretical Mass Calculation for this compound This table outlines the calculation of the monoisotopic mass of the tetrapeptide.

| Component | Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Tyrosine (Tyr) | C₉H₁₁NO₃ | 181.0739 |

| Proline (Pro) | C₅H₉NO₂ | 115.0633 |

| Phenylalanine (Phe) | C₉H₁₁NO₂ | 165.0789 |

| Proline (Pro) | C₅H₉NO₂ | 115.0633 |

| Water molecules removed (3 peptide bonds) | 3 x H₂O | -54.0312 (3 x 18.0104) |

| Total (Y-P-F-P) | C₂₈H₃₂N₄O₅ | 520.2373 |

| Protonated Molecule [M+H]⁺ | C₂₈H₃₃N₄O₅⁺ | 521.2451 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is highly suitable for the analysis of peptides like this compound. This method allows for the determination of the peptide's molecular weight with high accuracy and sensitivity. In a typical MALDI-MS analysis, the peptide is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte.

For this compound, a common matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) would be utilized. Upon irradiation with a UV laser, the matrix transfers protons to the peptide molecules, resulting primarily in the formation of singly protonated molecular ions [M+H]⁺. The time-of-flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the peptide's monoisotopic mass. The expected monoisotopic mass for this compound (C₂₉H₃₅N₄O₆⁺) can be calculated and compared with the experimentally observed m/z value to confirm the peptide's identity.

Table 1: Representative MALDI-MS Data for this compound

| Parameter | Value |

|---|---|

| Matrix | α-cyano-4-hydroxycinnamic acid (CHCA) |

| Laser Type | Nitrogen Laser (337 nm) |

| Mode of Operation | Reflectron Positive Ion Mode |

| Calculated Monoisotopic Mass (C₂₉H₃₄N₄O₆) | 534.2533 g/mol |

| Observed [M+H]⁺ (m/z) | 535.2611 |

| Observed [M+Na]⁺ (m/z) | 557.2430 |

| Observed [M+K]⁺ (m/z) | 573.2170 |

Note: The data presented in this table is representative and illustrates the expected results for the MALDI-MS analysis of this compound.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for assessing the purity of synthetic peptides and for compositional analysis. Methods such as Ultra-High Performance Liquid Chromatography (UPLC) and Size Exclusion Chromatography (SEC) provide detailed information about the sample's homogeneity and molecular weight distribution.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of this compound. This method utilizes columns with sub-2 µm particles, which allows for higher flow rates and pressures, resulting in faster analysis times and improved peak resolution compared to traditional HPLC.

For the analysis of a hydrophobic peptide like this compound, a reversed-phase UPLC (RP-UPLC) method is typically employed. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is commonly used, where the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased. This allows for the efficient elution of the peptide and the separation of any impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis. The peptide is detected by UV absorbance, typically at 214 nm and 280 nm, the latter being specific for the tyrosine residue.

Table 2: Typical UPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 214 nm and 280 nm |

| Expected Retention Time | ~6.5 minutes |

Note: The data in this table is illustrative of a typical UPLC method for a peptide with similar characteristics to this compound.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size or hydrodynamic volume. For a relatively small peptide like this compound, SEC can be used to assess its aggregation state and to separate the monomeric form from any potential dimers or higher-order aggregates that may have formed during synthesis or storage.

In SEC, a column with a porous stationary phase is used. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, like the monomeric peptide, can enter the pores, resulting in a longer path and later elution. The mobile phase is typically an aqueous buffer, and the elution of the peptide is monitored by UV absorbance. By comparing the elution volume of the sample to that of molecular weight standards, an estimation of the peptide's apparent molecular weight and its distribution can be obtained.

Table 3: Representative SEC Analysis Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | SEC Column, 300 Å pore size, 7.8 x 300 mm |

| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 214 nm |

| Expected Elution Volume (Monomer) | ~12 mL |

Note: This table provides an example of typical SEC conditions for the analysis of a small peptide.

Quantitative Amino Acid Analysis (AAA) for Net Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is a gold-standard method for determining the net peptide content of a sample. This technique involves the complete hydrolysis of the peptide into its constituent amino acids, followed by the separation, identification, and quantification of each amino acid.

The process begins with the acid hydrolysis of a precisely weighed amount of the this compound peptide, typically using 6 M hydrochloric acid at an elevated temperature. This breaks all the peptide bonds. The resulting amino acid mixture is then separated, often by ion-exchange chromatography or reversed-phase HPLC after pre-column derivatization. The amount of each amino acid is quantified by comparing its peak area to that of a known concentration of an amino acid standard.

By determining the molar quantities of tyrosine, proline, and phenylalanine, the absolute amount of the peptide in the original sample can be calculated. This is crucial for accurately determining the concentration of peptide solutions for various applications. The analysis should yield a molar ratio of approximately 1:2:1 for Tyrosine:Proline:Phenylalanine.

Table 4: Expected Results from Quantitative Amino Acid Analysis of this compound

| Amino Acid | Expected Molar Ratio | Observed Molar Ratio (Representative) |

|---|---|---|

| Tyrosine | 1 | 1.02 |

| Proline | 2 | 1.97 |

| Phenylalanine | 1 | 0.99 |

| Net Peptide Content | - | Typically 70-90% (by weight) |

Note: The observed molar ratios are illustrative. The net peptide content is often less than 100% due to the presence of counter-ions and water.

Structural Biology and Conformational Dynamics of Tyrosyl Prolyl Phenylalanyl Proline

Conformational Preferences and Flexibility

The conformational landscape of Tyrosyl-prolyl-phenylalanyl-proline in solution is not defined by a single rigid structure but rather by a dynamic equilibrium of multiple conformers. This flexibility is a key characteristic, with studies on morphiceptin (B1676752) and its analogs revealing the presence of a mixture of folded conformations. nih.gov This conformational heterogeneity is largely governed by the rotational freedom around the peptide bonds, particularly the cis/trans isomerization of the proline residues.

Peptides rich in proline are known to adopt specific helical structures known as polyproline helices. There are two main types: the right-handed polyproline I (PPI) helix, characterized by all-cis peptide bonds, and the left-handed polyproline II (PPII) helix, which has all-trans peptide bonds. wikipedia.orgnih.gov The PPII helix is a more open and extended structure without internal hydrogen bonding. wikipedia.org Tetrapeptides are considered the shortest polypeptide fragments capable of forming such ordered structural motifs. nih.gov

While direct evidence of a continuous polyproline helix in this compound is not explicitly detailed in the available research, the requirement of a cis conformation for the Tyr¹-Pro² peptide bond for its biological activity is a strong indicator of a PPI-like turn. nih.gov The presence of two proline residues significantly restricts the accessible conformational space, favoring folded structures. nih.gov

Table 1: Characteristics of Polyproline Helices

| Feature | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

| Handedness | Right-handed | Left-handed |

| Peptide Bonds | All cis | All trans |

| Residues per Turn | ~3.3 | 3.0 |

| Rise per Residue | ~1.9 Å | ~3.1 Å |

| Internal H-Bonds | None | None |

This table is generated based on data from multiple sources. wikipedia.orgnih.gov

Beta-turns and gamma-turns are common secondary structural motifs that cause a reversal in the direction of the polypeptide chain. A beta-turn involves four amino acid residues, while a gamma-turn consists of three. mdpi.comnih.gov These turns are frequently found on the surface of proteins and are crucial for their globular structure.

The isomerization of the peptide bond preceding a proline residue (the X-Pro bond) is a well-established phenomenon that significantly influences the conformation and function of peptides and proteins. acs.orgnih.gov This is particularly relevant for this compound, which contains two such bonds: Tyr¹-Pro² and Phe³-Pro⁴.

The interconversion between the cis and trans isomers of the Tyr¹-Pro² peptide bond is a key determinant of the conformational state of morphiceptin. researchgate.net NMR spectroscopic studies have shown that morphiceptin exists in a conformational equilibrium in solution, with a significant population of conformers having a cis Tyr¹-Pro² bond. nih.govresearchgate.net In fact, compelling evidence suggests that the cis conformation around this bond is a requirement for the peptide's biological activity at the µ-opioid receptor. nih.govresearchgate.netbohrium.comnih.gov Studies on pseudoproline-containing analogues of morphiceptin, which lock the peptide bond in a predominantly cis state, have shown that these analogues retain full biological potency. researchgate.netnih.govepfl.ch For a similar peptide, a cis/trans ratio of 40:60 has been observed. researchgate.net

The presence of an aromatic residue preceding proline, as in the Tyr-Pro and Phe-Pro sequences, is known to increase the propensity for the cis conformation. researchgate.net

Intramolecular hydrogen bonds play a critical role in stabilizing the folded conformations of peptides. In a study of Pro-Phe-Pro tripeptides, which are structurally analogous to the C-terminal portion of this compound, computational analyses revealed the formation of various intramolecular hydrogen bonds. nih.govaip.org These hydrogen bonds lead to the formation of ring structures of different sizes, with seven-membered rings being the most energetically favored. nih.govaip.org

Sequence-to-Structure Relationships in Tetrapeptides

The primary amino acid sequence of a tetrapeptide has a profound influence on its three-dimensional structure and, consequently, its biological function. The specific arrangement of Tyrosine, Proline, and Phenylalanine in this compound is critical for its interaction with the µ-opioid receptor.

The importance of the sequence is highlighted by structure-activity relationship studies on morphiceptin analogues. The substitution of amino acids at any of the four positions can dramatically alter the peptide's bioactivity. nih.gov For instance, the stereochemistry of the proline residues is crucial. A topochemical model for morphiceptin's bioactivity proposes that a cis amide bond between Tyr¹ and Pro² is essential. nih.gov This model also suggests specific spatial arrangements of the pharmacophoric groups: the phenolic group of Tyrosine and the aromatic ring of Phenylalanine. The required distances between these groups for optimal receptor binding are dictated by the conformational constraints imposed by the Pro-Phe-Pro sequence. nih.gov

Table 2: Key Residues and their Role in the Structure of this compound

| Residue | Position | Structural/Functional Importance |

| Tyrosine (Tyr) | 1 | Phenolic group acts as a key pharmacophore. Involved in a cis peptide bond with Pro². |

| Proline (Pro) | 2 | Induces a cis conformation in the preceding peptide bond, crucial for bioactivity. Restricts conformational flexibility. |

| Phenylalanine (Phe) | 3 | Aromatic ring is a key pharmacophore. Its spatial orientation is critical for receptor binding. |

| Proline (Pro) | 4 | Contributes to the overall folded conformation and stability of the peptide. |

This table is a synthesis of information from multiple sources. nih.govnih.gov

Peptide-Protein/Membrane Interactions and Induced Structural Changes

This compound, as morphiceptin, is a highly specific agonist for the µ-opioid receptor, indicating a precise and selective peptide-protein interaction. nih.govwikipedia.org This interaction is dependent on the specific three-dimensional structure of the peptide. Molecular docking studies on morphiceptin analogues suggest that the peptide binds within a pocket of the µ-opioid receptor, forming key interactions with specific amino acid residues of the receptor. nih.gov These interactions can include hydrogen bonds and π-cation or π-stacking interactions involving the aromatic rings of Tyrosine and Phenylalanine. nih.gov

The interaction with a protein can also induce or select for a specific conformation of the peptide. The observation that the cis conformation of the Tyr¹-Pro² bond is required for bioactivity suggests that the receptor binding pocket is shaped to accommodate this specific isomer. nih.govresearchgate.net

Furthermore, studies have shown that morphiceptin and its derivatives bind to rat brain membranes. nih.gov While the specific structural changes upon membrane binding are not fully elucidated for this particular peptide, it is known that the interaction of peptides with lipid bilayers can induce conformational changes, such as the formation of helical structures, and can be influenced by the lipid composition of the membrane. mdpi.comnih.gov The aromatic residues, Tyrosine and Phenylalanine, can play a role as anchors at the membrane-water interface.

Computational Studies and Molecular Modeling of Tyrosyl Prolyl Phenylalanyl Proline

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and intermolecular interactions.

Gaussian accelerated molecular dynamics (GaMD) is an enhanced sampling technique that has been used to overcome the high energy barriers associated with proline isomerization, allowing for more efficient sampling of both cis and trans states on a microsecond timescale. frontiersin.org

All-Atom and Coarse-Grained Modeling Approaches

Computational models for MD simulations can be broadly categorized into all-atom (AA) and coarse-grained (CG) models.

All-Atom (AA) Models: In AA simulations, every atom in the system, including hydrogen atoms, is explicitly represented. researchgate.net This high level of detail allows for a very accurate description of molecular interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonds. However, the computational cost of AA simulations is high, limiting the accessible timescale and system size. researchgate.netnih.gov For a relatively small peptide like Tyr-Pro-Phe-Pro, AA simulations can provide detailed insights into local conformational preferences and the dynamics of specific interactions.

| Modeling Approach | Description | Advantages | Disadvantages |

| All-Atom (AA) | Explicitly represents every atom in the system. researchgate.net | High accuracy in describing molecular interactions. | High computational cost, limited timescale and system size. researchgate.netnih.gov |

| Coarse-Grained (CG) | Groups several atoms into a single interaction site. nih.govyoutube.com | Reduced computational cost, allows for longer simulations and larger systems. youtube.commdpi.com | Loss of atomic-level detail, parameterization can be challenging. youtube.com |

Solvent Effects on Peptide Conformation and Dynamics

The surrounding solvent plays a critical role in determining the conformation and dynamics of peptides. Water, the biological solvent, can form hydrogen bonds with the peptide and influence its structure through hydrophobic interactions.

MD simulations explicitly including solvent molecules are essential for capturing these effects accurately. The choice of water model in a simulation can impact the results. Studies on other peptides have shown that the polarity and hydrogen-bonding capacity of the solvent can significantly affect the equilibrium between different conformations. rsc.orgrsc.org For instance, a change in solvent polarity can induce conformational inversions in cyclic tetrapeptides. rsc.orgrsc.org In the case of Tyr-Pro-Phe-Pro, the hydrophobic side chains of tyrosine and phenylalanine are likely to be influenced by the surrounding water, potentially driving the peptide to adopt a more compact conformation to minimize exposure of these residues to the solvent. The energetics of prolyl peptide bond isomerization have also been shown to be solvent-dependent, with a higher activation energy in water compared to aprotic solvents. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor or target). rsc.org This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates.

For Tyr-Pro-Phe-Pro, molecular docking could be employed to predict its binding mode to a specific protein target. The process involves generating a multitude of possible binding poses of the peptide within the active site of the target protein and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for factors like shape complementarity, electrostatic interactions, and hydrogen bonding.

Given the flexibility of peptides, docking studies can be challenging. rsc.org Ensemble docking, where multiple conformations of the peptide are used in the docking calculations, can improve the accuracy of the predictions. The results of molecular docking can provide valuable hypotheses about the key residues involved in the interaction, which can then be tested experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Intramolecular Interactions

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a highly accurate way to study the electronic structure and energetics of molecules. masjaps.com These methods can be used to investigate intramolecular interactions, such as hydrogen bonds and π-stacking interactions, with a high degree of precision.

For Tyr-Pro-Phe-Pro, DFT calculations can be used to:

Determine the relative energies of different conformers: This helps to identify the most stable structures of the peptide in the gas phase. acs.orgsemanticscholar.org

Analyze the nature of intramolecular hydrogen bonds: QC methods can provide detailed information about the strength and geometry of hydrogen bonds. cuni.cz

Investigate interactions between aromatic rings: The interaction between the tyrosine and phenylalanine side chains (π-stacking) can be accurately calculated. nih.gov Studies on phenylalanine and tyrosine have utilized DFT to analyze their structure and reactivity. bohrium.com

While computationally expensive, QC calculations provide a benchmark for validating the force fields used in classical MD simulations. acs.org High-level QC calculations on tetrapeptides have highlighted potential issues with using less sophisticated methods, emphasizing the need for robust theoretical approaches. semanticscholar.org

Machine Learning and Artificial Intelligence Applications in Peptide Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate peptide design and predict their properties. nih.govoup.com These data-driven approaches can learn complex relationships between peptide sequence, structure, and function from large datasets. oup.com

For a tetrapeptide like Tyr-Pro-Phe-Pro, ML models could be trained to predict various properties, such as its bioactivity, toxicity, or cell permeability. nih.gov Generative models can even be used to design novel peptides with desired characteristics. oup.com ML algorithms like Support Vector Machines and Random Forests have been successfully applied to predict peptide-protein interactions. rsc.orgarxiv.org

Prediction of Peptide Structural Conformations (e.g., AlphaFold2 Adaptation for Peptides)

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a major challenge in computational biology. AlphaFold2, an AI system developed by DeepMind, has demonstrated remarkable accuracy in predicting protein structures. nih.gov While originally trained on proteins, recent studies have benchmarked its performance on peptides. nih.govbiorxiv.org

Data Mining and Pattern Recognition for Bioactive Peptide Identification

In the field of non-targeted metabolomics, data mining and pattern recognition are essential for identifying compounds like Tyrosyl-prolyl-phenylalanyl-proline from large datasets generated by high-resolution mass spectrometry. biorxiv.org A significant challenge in this process is controlling the false discovery rate (FDR) to ensure the reliability of compound annotations. biorxiv.orgnih.gov

One computational approach involves using a pseudo-target-decoy method to estimate the FDR. biorxiv.org In this method, spectra from one ionization mode (e.g., positive ion mode) are treated as the target dataset, while spectra from another mode (e.g., negative ion mode) are used as a decoy. biorxiv.org This allows for the estimation of false positives without the need for a separate decoy database. biorxiv.org Another technique is the second-rank method, which utilizes the score distribution of the second-best matches from a database search to approximate the distribution of false positives among the top-ranked hits. biorxiv.org

In a specific example, this compound was identified from a human fecal sample dataset that was not part of the Human Metabolome Database (HMDB). biorxiv.orgjst.go.jpnih.gov The identification was achieved using the SIRIUS 5 CSI:Finger ID scoring method, which compares the experimental product ion spectrum with predicted fragmentation patterns of compounds in a database. jst.go.jpnih.gov The manual curation of the product ion spectrum was consistent with the predicted fragmentation of this compound. nih.gov

Below is a table summarizing the methods used for controlling the False Discovery Rate in compound identification, which are applicable to peptides like this compound.

| Method | Description | Application |

| Pseudo-target-decoy | Uses spectra from different ionization modes as target and decoy datasets to estimate FDR. biorxiv.org | Applied in non-targeted metabolomics to identify compounds not present in standard databases. biorxiv.orgjst.go.jpnih.gov |

| Second-rank method | Approximates the false-positive distribution using the scores of the second-ranked hits from a database search. biorxiv.org | Provides a conservative estimation of the FDR in compound search results. biorxiv.org |

| Spectral Similarity Search | Compares experimental spectra to databases of known spectra (e.g., MassBank) or in silico fragmented structures. | Used to estimate the structure of unknown compounds based on their mass fragmentation patterns. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. For bioactive peptides like this compound, QSAR models can be developed to correlate specific structural features with their observed biological effects.

While specific QSAR models for this compound are not detailed in the provided search results, the known bioactivity of this peptide makes it a candidate for such studies. For instance, this compound has been shown to inhibit the production of oxygen-free radicals. researchgate.net This antioxidant activity can be a key endpoint for a QSAR model.

The development of a QSAR model for the antioxidant activity of this compound and related peptides would typically involve the following steps:

Data Collection: A dataset of peptides with experimentally determined antioxidant activities would be compiled. This would include this compound and other peptides with similar structural motifs.

Descriptor Calculation: A wide range of molecular descriptors for each peptide would be calculated. These descriptors quantify various aspects of the peptide's structure, such as its physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties, and 3D conformation.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed antioxidant activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the antioxidant activity of novel peptide sequences, aiding in the design of new and more potent bioactive peptides.

The table below outlines the key parameters and findings related to the bioactivity of this compound, which would be relevant for QSAR studies.

| Peptide | Source | Observed Bioactivity |

| This compound | Fragment 60-63 from bovine beta-casein researchgate.net | Inhibition of oxygen-free radical production researchgate.net |

| Arginyl-tyrosyl-leucyl-glycyl-tyrosyl-leucine | Fragment 90-95 from bovine alpha-casein researchgate.net | Enhancement of oxygen-free radical production researchgate.net |

Mechanistic Investigations of Tyrosyl Prolyl Phenylalanyl Proline S Biological Activity

In Vitro Studies on Cellular and Biochemical Pathways

The tetrapeptide Tyrosyl-prolyl-phenylalanyl-proline, also known as β-casomorphin-4 (βCM-4), is a fragment derived from the digestion of β-casein, a major protein in bovine milk. nih.govmdpi.com Its biological activities have been the subject of numerous in vitro investigations to elucidate its effects at the cellular and biochemical levels. These studies explore its potential as an antioxidant, a modulator of inflammatory pathways, and an inhibitor of key enzymes.

Inhibition of Oxygen-Free Radical Production by βCM-4

While direct studies exclusively measuring the inhibition of oxygen-free radical production by the specific tetrapeptide this compound are limited, the potential for antioxidant activity can be inferred from its composition and related research. The presence of a tyrosine residue is significant, as phenolic compounds are known to be effective free radical scavengers. jfda-online.com Antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test, are standard methods to evaluate such capacities in plant extracts and other compounds. jfda-online.comnih.govnih.govresearchgate.net

Some research has investigated the broader antioxidant activities of milk-derived peptides. For instance, studies on yogurt have identified peptide fractions with antioxidant properties. nih.gov Furthermore, research on the related peptide β-casomorphin-7 (bBCM7) has shown that it can lower levels of the crucial intracellular antioxidant glutathione (B108866) (GSH) in SH-SY5Y human neuroblastoma cells, suggesting a complex role in cellular redox balance that warrants further investigation for βCM-4. nih.gov

Modulation of 5-HETE Production and Endogenous Peroxidase Activity by βCM-4

Research into the direct modulation of 5-hydroxyeicosatetraenoic acid (5-HETE) production by this compound is not extensively documented. 5-HETE is a product of the 5-lipoxygenase (5-LOX) pathway and acts as a mediator of inflammation. nih.govresearchgate.net Inhibition of the 5-LOX pathway is a known anti-inflammatory mechanism. nih.gov

Similarly, specific data on the modulation of endogenous peroxidase activity by βCM-4 is scarce. Endogenous peroxidases are enzymes within tissues that can contribute to oxidative processes, and their activity must often be blocked in immunohistochemical staining to prevent non-specific signals. nih.govmdpi.com While various chemical inhibitors for these enzymes are well-known, the specific role of βCM-4 as a modulator has not been a primary focus of published research.

Potential Interactions with Cellular Receptors

The most well-characterized interaction of this compound (βCM-4) is with opioid receptors. β-casomorphins are recognized as opioid peptides that primarily target the μ-opioid receptor. nih.govnih.govnih.govyoutube.com The binding of these peptides to their receptors can initiate downstream cellular signaling. Studies demonstrate that β-casomorphins are μ-oriented compounds in both newborn and adult rat brains. nih.gov The interaction with μ-opioid receptors is a critical aspect of their bioactivity, influencing gastrointestinal, neurological, and immune functions. mdpi.comnih.gov

The structure of βCM-4, with its N-terminal Tyrosine residue, resembles that of endogenous opioid peptides like enkephalins and endorphins, which is crucial for receptor binding and activation. youtube.com The substitution of amino acids within the β-casomorphin sequence has been shown to significantly alter binding affinity. For example, replacing proline at position 4 with a D-proline can result in derivatives with very high μ-binding affinity and selectivity. nih.gov This highlights the specific structural requirements for potent receptor interaction. In some cases, β-casomorphin-7 has been reported to modulate the gene expression of the μ-opioid receptor itself. nih.gov

Effects on Enzymatic Activities (e.g., ACE, DPP-IV, Peroxidases)

This compound and related peptides have been investigated for their ability to inhibit key metabolic enzymes, particularly Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine exopeptidase that inactivates incretin (B1656795) hormones, which are important for regulating glucose homeostasis. nih.gov Its inhibition is a therapeutic strategy for type 2 diabetes. nih.govresearchgate.net Peptides containing a proline residue at the penultimate N-terminal position are potential substrates and inhibitors for DPP-IV. nih.gov Research shows that β-casomorphins can be degraded by DPP-IV, and conversely, they can act as inhibitors. nih.govnih.gov The presence of a proline residue at the second position of βCM-4 (Tyr-Pro -Phe-Pro) makes it a candidate for DPP-IV interaction. While specific IC50 values for βCM-4 are not consistently reported, studies on similar short, proline-containing peptides have demonstrated potent DPP-IV inhibition, with some analogs reaching nanomolar efficacy. nih.govresearchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a primary approach for treating hypertension. Peptides containing hydrophobic amino acids and a C-terminal proline are often potent ACE inhibitors. The structure of βCM-4 (Tyr-Pro-Phe-Pro ) fits this profile. While direct IC50 data for this specific tetrapeptide is limited in the provided context, related dipeptides like H-Tyr-Phe-OH have been shown to inhibit ACE activity. targetmol.com

Peroxidase Inhibition: As mentioned previously, there is a lack of specific data on the direct inhibition of peroxidases by this compound.

Redox Signaling Pathway Modulation (e.g., Nrf2, NF-κB Pathway Activation/Inhibition)

The modulation of cellular signaling pathways involved in oxidative stress and inflammation is a key area of bioactive peptide research.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary transcription factor that regulates cellular antioxidant responses. frontiersin.orgmdpi.com Activation of the Nrf2/KEAP1 pathway leads to the expression of numerous cytoprotective genes. nih.govmdpi.com Some milk and soy-derived bioactive peptides have been shown to exert their antioxidant effects by activating this pathway. nih.gov While direct evidence of this compound activating the Nrf2 pathway is not specified, the antioxidant potential of its constituent amino acids suggests it as a plausible mechanism.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov There is a known crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the inhibition of NF-κB signaling, thereby reducing inflammation. frontiersin.orgnih.gov Studies on other bioactive peptides have demonstrated that Nrf2 activation leads to an increase in the NF-κB inhibitor, IκB, thus suppressing the inflammatory response. nih.gov Given the potential for β-casomorphins to interact with immune cells, modulation of the NF-κB pathway is a likely, though not fully elucidated, mechanism of action.

In Vitro Digestion Simulation Systems for Peptide Release and Bioactivity

The bioactivity of this compound is contingent on its release from the parent β-casein protein during digestion. In vitro digestion models that simulate the conditions of the human gastrointestinal tract are used to study this process. otago.ac.nzbohrium.com These systems typically involve sequential treatment with digestive enzymes like pepsin (simulating the stomach) and pancreatin (B1164899) (simulating the small intestine). nih.govotago.ac.nz

Studies have confirmed that β-casomorphins, including βCM-4 and the more extensively studied β-casomorphin-7 (BCM-7), are released during the simulated gastrointestinal digestion of bovine milk and casein. otago.ac.nzbohrium.comecu.edu.autandfonline.com The specific variant of β-casein (e.g., A1 vs. A2) influences the amount of BCM-7 released, with the A1 variant yielding significantly more. mdpi.combohrium.com Mass spectrometry and HPLC are used to identify and quantify the released peptides. bohrium.comtandfonline.com For example, one study found that after simulated digestion of milk with the A1A1 β-casein phenotype, BCM-7 levels could range from 127.25 to 198.10 ng/mL. ecu.edu.au The formation of βCM-4 has been specifically reported after milk fermentation with certain bacterial strains, such as Lactobacillus helveticus. tandfonline.com These studies confirm that the peptide can be liberated under conditions mimicking both digestion and food processing, making it available to exert its biological effects. nih.govtandfonline.com

Biophysical Studies of Peptide-Target Interactions

Biophysical techniques have been instrumental in characterizing the direct interaction of this compound with its primary biological targets. These studies provide quantitative data on the kinetics and affinity of binding, as well as its effects on enzyme activity.

The dynamics of a ligand binding to its receptor, defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), are critical determinants of its pharmacological effect. While specific kₒₙ and kₒff values for morphiceptin (B1676752) binding to the μ-opioid receptor are not extensively documented in publicly available literature, general principles of opioid ligand binding and related kinetic studies offer valuable insights. Opioid ligands are known to have generally rapid binding kinetics. nih.gov

In studies monitoring the interaction between the μ-opioid receptor and β-arrestin2, the agonist morphiceptin was observed to have a dissociation half-time of approximately -3.0 minutes in receptor-arrestin interaction assays, indicating a relatively stable complex formation that facilitates downstream signaling. nih.gov For comparison, kinetic analysis of another opioid receptor ligand, [³H]diprenorphine, in hen neurohypophysis membranes revealed an association rate constant (k₊₁) of 0.088 nM⁻¹ min⁻¹ and a dissociation rate constant (k₋₁) of 0.027 min⁻¹, resulting in a kinetic dissociation constant (Kd) of 0.31 nM. These values, while not specific to morphiceptin, illustrate a typical range for high-affinity opioid receptor ligands. The duration of the ligand-receptor complex, often expressed as residence time (1/kₒff), is a key factor in the sustained action of a drug. mdpi.com

Receptor binding assays have definitively established morphiceptin (Tyr-Pro-Phe-Pro-NH₂) as a potent and highly selective agonist for the μ-opioid receptor (MOR). researchgate.netmedchemexpress.com Early studies demonstrated that morphiceptin potently inhibits the binding of various radiolabeled μ-agonists and antagonists, such as [³H]dihydromorphine and [³H]naloxone, to rat brain membrane preparations with a 50% inhibitory concentration (IC₅₀) of approximately 20 nM. medchemexpress.com Its selectivity is a hallmark feature, showing over 1,000 times greater affinity for μ-receptors compared to δ-opioid receptors. taylorandfrancis.com

Further research has explored the binding of morphiceptin and related peptides to μ-receptor subtypes. In studies using bovine thalamus membranes, morphiceptin was shown to bind to both μ₁ and μ₂ sites. mdpi.com In functional assays on neurons of the rat locus coeruleus, morphiceptin inhibited spontaneous firing with an IC₅₀ of 65 nM, confirming its potent agonist activity at the MOR. researchgate.net The introduction of D-amino acids, such as substituting L-Proline with D-Proline at position 4, has been shown to result in derivatives with even higher μ-binding affinity and selectivity. nih.gov

| Assay Type | Target | Preparation | Value | Reference |

|---|---|---|---|---|

| Inhibition of Radioligand Binding | μ-Opioid Receptor | Rat Brain Membranes | IC₅₀ ≈ 20 nM | medchemexpress.com |

| Functional Inhibition | μ-Opioid Receptor | Rat Locus Coeruleus Neurons | IC₅₀ = 65 nM | researchgate.net |

| Selectivity | μ vs. δ Receptors | - | >1,000-fold for μ | taylorandfrancis.com |

Beyond its receptor agonist activity, this compound has been investigated for its potential to inhibit enzymes. The presence of a proline residue at the second position makes the peptide a candidate for interaction with several peptidases.

Research has shown that morphiceptin acts as an inhibitor of Aminopeptidase N (APN, also known as CD13), an enzyme involved in the degradation of regulatory peptides like enkephalins. nih.gov In a study using live HL60 cells, morphiceptin demonstrated a Ki (inhibition constant) of 169 μM. The same study noted that morphiceptin was not hydrolyzed by Aminopeptidase N, indicating it acts as a stable inhibitor. nih.gov

Conversely, the peptide is a likely substrate for Dipeptidyl Peptidase-IV (DPP-IV). This enzyme specifically cleaves peptides after a proline residue at the second position. nih.gov Studies on the related pentapeptide β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly) confirmed that it is metabolized by DPP-IV, which cleaves the Tyr-Pro bond. nih.govchemrxiv.org This suggests that the metabolic stability of this compound in vivo is influenced by DPP-IV activity.

| Enzyme | Interaction Type | Cell/Preparation | Value (Ki) | Reference |

|---|---|---|---|---|

| Aminopeptidase N (CD13) | Inhibition | Live HL60 Cells | 169 μM | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Substrate (Inferred) | - | Not Applicable | nih.govchemrxiv.org |

Mechanistic Insights from Computational Approaches

Computational modeling, including molecular docking and molecular dynamics simulations, provides atomic-level insights into how this compound interacts with its targets and behaves in a biological environment.

Molecular docking studies have been employed to understand the binding mode of morphiceptin and its analogs within the μ-opioid receptor. A comparative docking analysis of morphiceptin into the crystal structure of the μ-opioid receptor (PDB ID: 6DDF) has been performed to elucidate key interactions. mdpi.comnih.gov These simulations suggest that the N-terminal Tyr residue is a critical pharmacophore, with its protonated amino group forming an ionic interaction with the negatively charged Asp147 residue in transmembrane helix 3 (TM3) of the receptor. nih.govnih.gov The phenolic hydroxyl group of Tyr is also crucial for binding. mdpi.com

The proline residue at position 2 induces a critical turn in the peptide's backbone, which correctly orients the aromatic side chains of Tyrosine and Phenylalanine for optimal interaction with the receptor's binding pocket. nih.govmdpi.com Molecular dynamics simulations of morphiceptin analogs have further revealed that modifications, such as the introduction of fluorinated prolines, can alter the peptide's conformation and influence its binding affinity and agonist potency. nih.gov These computational approaches help to establish a structure-activity relationship, guiding the design of new analogs with modified properties. nih.govnih.gov

The conformational flexibility and stability of peptides are crucial for their biological activity. While specific computational studies on the aggregation behavior of this compound are limited, research on its conformational stability and that of related peptides provides valuable information.

Molecular dynamics (MD) simulations are a powerful tool for assessing the structural stability of peptide-protein complexes. mdpi.commdpi.com For instance, MD simulations of complexes between cholesterol esterase and peptides containing the Tyr-Pro-Phe-Pro sequence showed stable root-mean-square deviation (RMSD) values, indicating the formation of a structurally stable complex. mdpi.com

Computational analysis of endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), a peptide structurally similar to morphiceptin, has been used to study the effects of conformational constraints on its structure. researchgate.net Such studies highlight how modifications to the peptide backbone can significantly alter the presence of canonical β-turns, which are important for receptor binding. researchgate.net Furthermore, experimental and computational studies on β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly) have focused on enhancing its metabolic stability for in vivo imaging applications by labeling it with stable isotopes, demonstrating that the peptide's structural integrity can be maintained for biological studies. nih.govchemrxiv.org

Structure Activity Relationship Sar Studies of Tyrosyl Prolyl Phenylalanyl Proline and Its Analogues

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of Tyrosyl-prolyl-phenylalanyl-proline is highly sensitive to substitutions of its amino acid components. Modifications at each position of the tetrapeptide have been shown to significantly alter its affinity and efficacy at the μ-opioid receptor.

While a formal systematic alanine (B10760859) scan of the entire morphiceptin (B1676752) molecule is not extensively documented in a single study, a composite analysis of various mutational studies provides significant insights into the contribution of each residue. For instance, the substitution of key residues in analogous peptides has demonstrated the critical nature of each component. In a related hexapeptide, Tyr-Val-Pro-Leu-Phe-Pro, which acts as an immune system stimulant, the substitution of Valine at position 2 or Leucine at position 4 with Glycine transformed the peptide into an immunosuppressant. nih.gov This highlights the profound impact that even a subtle change like replacing a branched-chain aliphatic residue with the simplest amino acid, Glycine, can have on biological activity, suggesting a stringent structural requirement for receptor interaction.

Further mutational analyses on morphiceptin and its analogue endomorphin-2 have involved the replacement of Proline at position 2 with pseudoproline analogues like (4R)-thiazolidine-4-carboxylic acid or (4S)-oxazolidine-4-carboxylic acid. These substitutions, which alter the conformational rigidity and the potential for cis/trans isomerization of the Tyr-Pro bond, have been shown to maintain or even enhance μ-opioid agonist potency, providing crucial information about the bioactive conformation. researchgate.net

The following table summarizes the observed effects of various amino acid substitutions on the activity of morphiceptin and related peptides, based on findings from multiple studies.

| Original Peptide | Position of Substitution | Original Residue | Substituted Residue | Observed Effect on Activity | Reference |

| Tyr-Pro-Phe-Pro-NH2 | 2 | Pro | Pseudoproline ((4R)-thiazolidine-4-carboxylic acid) | Maintained/Enhanced μ-opioid agonism | researchgate.net |

| Tyr-Pro-Phe-Pro-NH2 | 2 | Pro | Pseudoproline ((4S)-oxazolidine-4-carboxylic acid) | Maintained/Enhanced μ-opioid agonism | researchgate.net |

| Tyr-Val-Pro-Leu-Phe-Pro | 2 | Val | Gly | Switched from immunostimulant to immunosuppressant | nih.gov |

| Tyr-Val-Pro-Leu-Phe-Pro | 4 | Leu | Gly | Switched from immunostimulant to immunosuppressant | nih.gov |

Influence of Peptide Sequence on Observed Biological Activities

The specific sequence of amino acids in this compound is paramount to its biological function. The arrangement of the residues dictates the peptide's three-dimensional structure, which in turn governs its ability to bind to and activate the μ-opioid receptor.

Studies on cyclic peptides containing a Pro-Pro-Phe-Phe sequence have demonstrated the pivotal role of this motif in conferring bioactivity, including anticancer effects. nih.gov The cyclic nature of these peptides, in contrast to their linear counterparts, often leads to enhanced biological activity, suggesting that a constrained conformation is beneficial. nih.gov This principle likely extends to morphiceptin, where the inherent rigidity of the two proline residues contributes to a more defined structure.

The importance of the sequence is further underscored by comparing morphiceptin (Tyr-Pro-Phe-Pro-NH2) with endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). Although they differ by only one amino acid at the C-terminus, they exhibit distinct pharmacological profiles. This indicates that even a subtle change in the sequence can significantly impact receptor interaction and subsequent signaling.

Correlation of Conformational Preferences with Biological Function

The biological function of this compound is intimately linked to its conformational preferences. The presence of two proline residues significantly restricts the peptide's flexibility and favors specific secondary structures.

A key finding from conformational studies of morphiceptin and endomorphin-2 analogues is the critical role of a cis conformation of the Tyr-Pro amide bond for μ-opioid receptor activity. researchgate.net ¹H NMR spectroscopic analysis of analogues where Proline at position 2 was replaced with pseudoproline derivatives that favor a cis conformation showed that these compounds retained high μ-agonist potency. researchgate.net This strongly suggests that the bioactive conformation of morphiceptin at the μ-opioid receptor involves a cis orientation of the Tyr-Pro peptide bond.

The incorporation of Proline residues is known to induce turns in peptide chains. In the case of the related hexapeptide Tyr-Val-Pro-Leu-Phe-Pro, circular dichroism studies suggested a preference for a β-turn structure in its immunosuppressive analogues, whereas the immunostimulatory parent peptide favored a γ-turn. nih.gov These findings indicate that subtle shifts in conformational preferences, driven by amino acid substitutions, can lead to drastically different biological outcomes.

The inherent rigidity of the pyrrolidine (B122466) ring in proline restricts the phi (Φ) torsion angle, contributing to the formation of specific secondary structures like β-turns and polyproline helices. This structural constraint is a fundamental aspect of the bioactivity of Proline-rich peptides.

Role of Specific Residues (e.g., Tyrosine, Proline, Phenylalanine) in Bioactivity

Tyrosine (Tyr): The N-terminal Tyrosine residue is a common feature of many opioid peptides and is considered the "message" residue, essential for binding and activation of opioid receptors. Its phenolic hydroxyl group and aromatic ring are critical for interaction with the receptor. In studies of other peptides, the substitution of Tyrosine often leads to a significant loss of activity.

Proline (Pro): The two Proline residues at positions 2 and 4 are instrumental in defining the conformational properties of morphiceptin. As discussed, the Proline at position 2 is crucial for inducing the cis conformation of the Tyr-Pro amide bond, which is believed to be the bioactive conformation. researchgate.net The rigid structure of Proline residues restricts the peptide's flexibility, which is often a prerequisite for high-affinity receptor binding. The Pro-Pro-Phe-Phe sequence has been identified as a pivotal motif for the bioactivity of certain cyclic peptides. nih.gov

Phenylalanine (Phe): The Phenylalanine residue at position 3 provides a critical hydrophobic interaction with the opioid receptor. Its aromatic side chain is a key component of the "address" sequence that contributes to receptor selectivity. In studies of endomorphin-2 analogues, where Phenylalanine is present at both positions 3 and 4, modifications to these residues significantly impact activity. The substitution of Phenylalanine with Tyr in a somatostatin (B550006) analogue demonstrated that even a seemingly conservative change (adding a hydroxyl group to the phenyl ring) can alter the lipophilicity and, consequently, the biological activity of the peptide. mdpi.com

The table below summarizes the key roles of each residue in the bioactivity of this compound.

| Residue | Position | Key Role in Bioactivity | Supporting Evidence |

| Tyrosine | 1 | Essential for receptor binding and activation (the "message"). | Common feature in opioid peptides; substitution generally abolishes activity. |

| Proline | 2 | Induces a cis conformation of the Tyr-Pro amide bond, crucial for bioactivity. | Studies with pseudoproline analogues confirm the importance of the cis conformation. researchgate.net |

| Phenylalanine | 3 | Provides key hydrophobic interactions with the receptor; part of the "address" sequence. | Modifications significantly impact activity in related endomorphins. |

| Proline | 4 | Contributes to the overall rigid conformation of the peptide. | The Pro-Pro-Phe-Phe motif is critical in other bioactive cyclic peptides. nih.gov |

Future Directions and Emerging Research Avenues for Tyrosyl Prolyl Phenylalanyl Proline Research

Integration of Advanced Computational and Experimental Methods

The synergy between computational modeling and experimental validation is poised to revolutionize the study of Tyr-Pro-Phe-Pro. Advanced computational techniques are providing unprecedented insights into the conformational dynamics and interaction mechanisms of this tetrapeptide, guiding more targeted and efficient experimental work.